

Spectroscopic Characterization of Fmoc-D-Tyr(3-I)-OH: A Technical Guide

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| Compound of Interest | | |
|----------------------|--------------------|-----------|
| Compound Name: | Fmoc-D-Tyr(3-I)-OH | |
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This guide provides a comprehensive overview of the spectroscopic data for N- α -Fmoc-D-3-iodotyrosine (**Fmoc-D-Tyr(3-I)-OH**). The information is tailored for researchers, scientists, and professionals in the field of drug development and peptide chemistry, offering a centralized resource for the characterization of this important amino acid derivative.

Physicochemical Properties

Fmoc-D-Tyr(3-I)-OH is a derivative of the amino acid D-tyrosine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the aromatic ring is substituted with an iodine atom at the 3-position.

| Property | Value | |
|------------------|---------------------------------|--|
| Chemical Formula | C24H20INO5[1][2][3] | |
| Molecular Weight | 529.32 g/mol [4][5] | |
| CAS Number | 244028-70-4[1][2][5] | |
| Appearance | White to off-white powder[2][5] | |
| Melting Point | 134-157 °C[2][5] | |

Mass Spectrometry Data



Mass spectrometry is a fundamental technique for determining the molecular weight of a compound. For **Fmoc-D-Tyr(3-I)-OH**, the expected exact mass can be calculated from its molecular formula.

| lon | Calculated m/z |
|---------------------|----------------|
| [M+H] ⁺ | 530.0461 |
| [M+Na] ⁺ | 552.0280 |
| [M-H] ⁻ | 528.0314 |

Note: These are theoretical values. Experimental values may vary slightly depending on the instrumentation and conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR spectra for **Fmoc-D-Tyr(3-I)-OH** are not readily available in the public domain. However, based on the chemical structure, the expected chemical shifts (δ) in ppm for ¹H and ¹³C NMR can be predicted. The following tables provide an estimation of these shifts.

¹H NMR Spectroscopy (Predicted)



| Protons | Multiplicity | Chemical Shift (δ, ppm) |
|----------------------------|--------------|-------------------------|
| Aromatic (Fmoc) | m | 7.80 - 7.30 |
| Aromatic (Tyr) | m | 7.60 - 6.80 |
| NH (Amide) | d | ~7.00 |
| CH (α-carbon) | m | ~4.60 |
| CH ₂ (Fmoc) | d | ~4.40 |
| CH (Fmoc) | t | ~4.20 |
| CH ₂ (β-carbon) | m | ~3.10 |
| OH (Phenolic) | s (broad) | Variable |
| OH (Carboxylic) | s (broad) | Variable |

¹³C NMR Spectroscopy (Predicted)

| Carbon | Chemical Shift (δ, ppm) |
|----------------------------|-------------------------|
| C=O (Carboxylic) | ~174 |
| C=O (Urethane) | ~156 |
| Aromatic (Fmoc) | 144 - 120 |
| Aromatic (Tyr) | 155 - 85 |
| CH (α-carbon) | ~55 |
| CH ₂ (Fmoc) | ~67 |
| CH (Fmoc) | ~47 |
| CH ₂ (β-carbon) | ~37 |

Infrared (IR) Spectroscopy

An experimental IR spectrum for **Fmoc-D-Tyr(3-I)-OH** is not available. The table below lists the expected characteristic absorption bands based on the functional groups present in the



molecule.

| Functional Group | Vibration | Wavenumber (cm ⁻¹) |
|-----------------------|-----------------|--------------------------------|
| O-H (Carboxylic Acid) | Stretch (broad) | 3300 - 2500 |
| N-H (Amide) | Stretch | 3400 - 3200 |
| C-H (Aromatic) | Stretch | 3100 - 3000 |
| C-H (Aliphatic) | Stretch | 3000 - 2850 |
| C=O (Carboxylic Acid) | Stretch | 1725 - 1700 |
| C=O (Urethane) | Stretch | 1700 - 1670 |
| C=C (Aromatic) | Stretch | 1600 - 1450 |
| C-O | Stretch | 1300 - 1000 |
| C-I | Stretch | ~500 |

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented. These are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Mass Spectrometry (Electrospray Ionization - ESI)

- Sample Preparation: Dissolve a small amount of **Fmoc-D-Tyr(3-I)-OH** in a suitable solvent such as acetonitrile or methanol, often with the addition of a small percentage of formic acid to promote ionization.[6] The final concentration should be in the low micromolar range.[6]
- Instrumentation: Utilize an electrospray ionization mass spectrometer (ESI-MS).[7]
- Analysis: Infuse the sample solution directly into the ESI source. Acquire spectra in both
 positive and negative ion modes to observe protonated ([M+H]+) and deprotonated ([M-H]-)
 molecular ions, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy



- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). Ensure the sample is fully dissolved to obtain a homogeneous solution.
- Instrumentation: Use a high-field NMR spectrometer (e.g., 300 MHz or higher).[8]
- ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This experiment requires a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

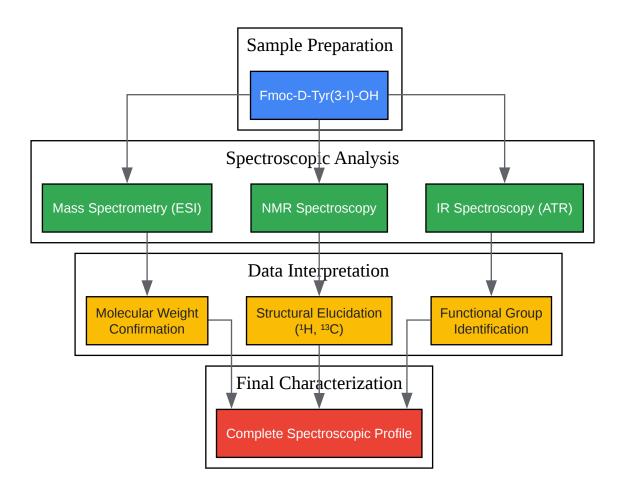
Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

- Sample Preparation: Place a small amount of the solid Fmoc-D-Tyr(3-I)-OH powder directly onto the ATR crystal.[9]
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.[9]
- Analysis: Apply pressure to ensure good contact between the sample and the crystal.[9]
 Collect a background spectrum of the empty ATR crystal first, then collect the sample spectrum. The instrument software will automatically generate the absorbance or transmittance spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a compound like **Fmoc-D-Tyr(3-I)-OH**.





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Caption: General workflow for spectroscopic analysis.

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